PF-07265807 is a selective dual AXL/MER kinase inhibitor with a defined potency hierarchy (AXL IC50=6.1 nM > MER IC50=13.2 nM > TYRO3 IC50=21.6 nM). It serves as a reference compound for benchmarking novel TAM family inhibitors.
• Defined selectivity enables precise dissection of AXL vs. MER signaling in tumor-associated macrophages.
• Validated positive control for MERTK inhibitor-associated retinal toxicity studies.
• Discontinued by Pfizer for business reasons-ensuring stable research supply continuity.
Molecular FormulaC29H27F2N7O5
Molecular Weight591.6 g/mol
Cat. No.B15142002
⚠ Attention: For research use only. Not for human or veterinary use.
PF-07265807 (also known as ARRY-067 or TAM&Met-IN-1) is a small-molecule kinase inhibitor that selectively targets the TAM family receptor tyrosine kinases AXL and MER [1]. It also exhibits inhibitory activity against TYRO3 and c-Met . The compound was advanced to Phase 1 clinical evaluation as monotherapy and in combination with the anti-PD-1 antibody sasanlimab and the VEGFR inhibitor axitinib in patients with advanced or metastatic solid tumors [2]. However, Pfizer has made an internal business decision to discontinue further development of PF-07265807, a decision not driven by major safety concerns or regulatory requests [3].
AXL/MER dual inhibitor with reported AXL > MER > TYRO3 hierarchy
Tool compound for TAM family kinase selectivity profiling
Phase 1 study context available for research reference; further development discontinued
[1] McDermott, J. D., et al. Trials in progress: A phase 1, open-label, pharmacokinetic, safety and tolerability study of PF-07265807 (selective TAM kinase inhibitor) alone or with sasanlimab in patients with advanced or metastatic solid tumors. Journal of Clinical Oncology 41, no. 4_suppl (2023): TPS270-TPS270. View Source
[2] ClinicalTrials.gov. Study of PF-07265807 in Participants With Metastatic Solid Tumors. NCT04458259. View Source
[3] ClinicalTrials.gov. Study of PF-07265807 in Participants With Metastatic Solid Tumors. NCT04458259. (Note: Development discontinuation noted). View Source
PF-07265807: Selectivity vs. Other Inhibitors
AXL and MERTK inhibitors exhibit divergent selectivity profiles across the TAM family (TYRO3, AXL, MERTK) and against other kinases, leading to distinct biological outcomes. PF-07265807 is a dual AXL/MER inhibitor with a defined potency hierarchy (AXL > MER > TYRO3) . In contrast, other clinical-stage inhibitors display markedly different selectivity: bemcentinib (R428) is a highly selective AXL inhibitor with >50-fold selectivity over MER and TYRO3 , sitravatinib is a broad-spectrum RTK inhibitor with potent VEGFR activity , and MRX-2843 is a dual MERTK/FLT3 inhibitor with negligible AXL activity . These differences in kinase inhibition profiles directly impact cellular and in vivo efficacy, as well as safety considerations—such as the known retinal toxicity associated with MERTK inhibition [1]. Consequently, substituting PF-07265807 with another AXL or MERTK inhibitor without understanding the precise selectivity and functional consequences risks confounding experimental results and invalidating comparative analyses.
AXL-selective inhibitorsAgents like bemcentinib lack MER engagement, altering pathway inhibition scope.
Broad-spectrum RTK inhibitorsSitravatinib introduces VEGFR and other kinase activities, confounding readouts.
Dual MERTK/FLT3 inhibitorsMRX-2843 adds FLT3 inhibition, which may shift immune vs. tumor cell effects.
MERTK inhibition classMay carry retinal toxicity risk; ophthalmic monitoring context may be needed.
[1] Caldwell, A. S., et al. MERTK INHIBITOR-ASSOCIATED RETINAL TOXICITY IN A HUMAN. Retinal Cases & Brief Reports 19, no. 6 (2025): 807-810. View Source
PF-07265807: Key Comparative Evidence
AXL Potency vs. Dubermatinib
PF-07265807 inhibits AXL with an IC50 of 6.1 nM . This is approximately 4.4-fold more potent than dubermatinib (TP-0903), a selective AXL inhibitor with an IC50 of 27 nM . The comparison is based on biochemical kinase assays conducted under standard conditions.
Higher potency at AXL may translate to lower required doses or improved target engagement in cellular and in vivo models, potentially reducing off-target effects.
AXL inhibitionKinase assayBiochemical IC50
MERTK Inhibition vs. MRX-2843
PF-07265807 inhibits MERTK with an IC50 of 13.2 nM . MRX-2843, a dual MERTK/FLT3 inhibitor, exhibits a MERTK IC50 of 1.3 nM—approximately 10-fold more potent . However, MRX-2843 also potently inhibits FLT3 (IC50 = 0.64 nM), whereas PF-07265807's activity against FLT3 is not reported as a primary feature. This difference in selectivity profile is critical for studies aiming to dissect MERTK-specific versus FLT3-mediated effects.
MERTK IC50 vs. MRX-2843Cross-study comparable
13.2 nM (MERTK) vs. 1.3 nM (MRX-2843)
MRX-2843 more potent at MERTK but also inhibits FLT3
Selectivity profile may affect pathway interpretation
FLT3 confounding in MERTK/FLT3 dual inhibitor context
MERTK inhibitionKinase selectivityFLT3
Evidence Dimension
MERTK kinase inhibition (IC50)
Target Compound Data
13.2 nM
Comparator Or Baseline
MRX-2843: 1.3 nM
Quantified Difference
~10-fold less potent at MERTK
Conditions
Biochemical kinase assay
Why This Matters
For researchers requiring dual AXL/MER inhibition without FLT3 activity, PF-07265807 offers a cleaner tool compound profile compared to MRX-2843, which introduces confounding FLT3 inhibition.
MERTK inhibitionKinase selectivityFLT3
TAM Family Selectivity Profile
PF-07265807 inhibits the three TAM family kinases with IC50 values of 6.1 nM (AXL), 13.2 nM (MER), and 21.6 nM (TYRO3) . This contrasts with bemcentinib, which is >50-fold selective for AXL over MER and TYRO3 , and sitravatinib, which potently inhibits both AXL and MER (IC50 = 1.5 nM and 2 nM, respectively) but with broad activity against VEGFR and other RTKs . PF-07265807's intermediate selectivity profile—more balanced than bemcentinib but narrower than sitravatinib—offers a unique tool for probing the functional consequences of dual AXL/MER inhibition without the extensive polypharmacology of multi-kinase inhibitors.
TAM selectivity panelCross-study comparable
AXL: 6.1, MER: 13.2, TYRO3: 21.6 nM
Intermediate selectivity: broader than bemcentinib, narrower than sitravatinib
Enables dual AXL/MER functional dissection
Biochemical panel; cellular context may differ
TAM receptorKinase selectivityTYRO3
Evidence Dimension
TAM kinase inhibition profile
Target Compound Data
AXL: 6.1 nM, MER: 13.2 nM, TYRO3: 21.6 nM
Comparator Or Baseline
Bemcentinib: AXL 14 nM, MER >700 nM, TYRO3 >1.4 µM; Sitravatinib: AXL 1.5 nM, MER 2 nM, plus VEGFR, KIT, FLT3, DDR, TRK
Quantified Difference
PF-07265807 shows ~2.2-fold selectivity for AXL over MER vs. >50-fold for bemcentinib; sitravatinib is non-selective
Conditions
Biochemical kinase assays
Why This Matters
The specific potency ratio between AXL and MER may be critical for achieving optimal immune modulation versus tumor cell-autonomous effects, making PF-07265807 a valuable reference compound for structure-activity relationship (SAR) studies.
TAM receptorKinase selectivityTYRO3
Combination Efficacy with Anti-PD-1
In preclinical tumor models, the combination of PF-07265807 with an anti-PD-1 antibody resulted in long-term cures and resistance to tumor re-challenge [1]. This functional outcome—establishment of immunological memory—is a qualitative differentiation from monotherapy and suggests a mechanistic synergy between AXL/MER inhibition and PD-1 blockade. While the specific tumor model and quantitative metrics (e.g., complete response rate) are not publicly available in detail, the observation of durable cures and rechallenge resistance is a hallmark of effective combination immunotherapy.
Anti-PD-1 combo efficacySupporting evidence
Long-term cures and tumor rechallenge resistance reported
Supports immunogenic cell death model context
Preclinical syngeneic tumor models; quantitative details not publicly available
Long-term cures and resistance to tumor re-challenge when combined with anti-PD-1
Comparator Or Baseline
Monotherapy or vehicle (implied baseline)
Quantified Difference
Qualitative outcome (curative vs. tumor growth inhibition)
Conditions
Preclinical syngeneic tumor models
Why This Matters
This evidence supports the use of PF-07265807 in immuno-oncology research focused on overcoming resistance to checkpoint inhibitors, a key area of unmet clinical need.
[1] McDermott, J. D., et al. Trials in progress: A phase 1, open-label, pharmacokinetic, safety and tolerability study of PF-07265807 (selective TAM kinase inhibitor) alone or with sasanlimab in patients with advanced or metastatic solid tumors. Journal of Clinical Oncology 41, no. 4_suppl (2023): TPS270-TPS270. View Source
MERTK Inhibitor Retinal Toxicity
A case report documented retinal toxicity in a 43-year-old male with esophageal adenocarcinoma treated with PF-07265807. After 7 months of therapy, the patient developed extrafoveal ellipsoid zone disruption and hyperautofluorescence on imaging, consistent with MERTK inhibitor-associated retinal toxicity [1]. Vision remained stable, but the drug was discontinued due to cancer progression and unknown ocular effects. This represents the first human case of MERTK inhibitor-related retinal toxicity and underscores the importance of ophthalmic monitoring during treatment with this class of agents.
Retinal toxicity caseSupporting evidence
Retinal toxicity observed after 7 months in a clinical case
Highlights need for ophthalmic endpoint monitoring
Class-level MERTK inhibitor risk; model translation under review
Ocular toxicityMERTKSafety pharmacology
Evidence Dimension
Clinical ocular safety
Target Compound Data
Retinal toxicity observed after 7 months of dosing
Comparator Or Baseline
Baseline normal ophthalmic exam
Quantified Difference
Qualitative (development of toxicity)
Conditions
Phase 1 clinical trial in solid tumor patient
Why This Matters
This safety finding is critical for researchers designing in vivo studies with PF-07265807 or related MERTK inhibitors, as it highlights the need for inclusion of ophthalmic endpoints and may influence dose selection and duration of treatment in preclinical models.
Ocular toxicityMERTKSafety pharmacology
[1] Caldwell, A. S., et al. MERTK INHIBITOR-ASSOCIATED RETINAL TOXICITY IN A HUMAN. Retinal Cases & Brief Reports 19, no. 6 (2025): 807-810. View Source
PF-07265807: Application Scenarios
Kinase Selectivity Profiling & SAR
PF-07265807 serves as a reference compound for defining the biochemical and cellular consequences of dual AXL/MER inhibition with a defined potency hierarchy (AXL > MER > TYRO3). Researchers can use it to benchmark novel AXL/MER inhibitors or to dissect the contribution of TYRO3 and c-Met inhibition to observed phenotypes .
Immuno-Oncology Combination Models
Given the preclinical evidence of synergistic antitumor activity and induction of immunological memory when combined with anti-PD-1 therapy , PF-07265807 is a valuable tool for investigating mechanisms of resistance to checkpoint blockade and for evaluating novel combination regimens aimed at achieving durable cures.
Ocular Safety & Toxicology Studies
The documented case of MERTK inhibitor-associated retinal toxicity in a human makes PF-07265807 a critical positive control for studies investigating the ocular safety of MERTK-targeting agents. It can be used to develop and validate in vitro and in vivo models predictive of retinal toxicity.
Chemical Probe for TAM Signaling
With its distinct selectivity profile relative to highly selective AXL inhibitors (e.g., bemcentinib) or broad-spectrum RTK inhibitors (e.g., sitravatinib), PF-07265807 can be employed as a chemical probe to interrogate the specific signaling pathways and biological functions modulated by concurrent inhibition of AXL and MER, particularly in the context of tumor-associated macrophages and immune evasion .
Application
Selection Property
Validation Focus
AXL/MER selectivity profiling
Dual AXL/MER inhibition with reported hierarchy
Biochemical and cellular kinase panel benchmarking
Immune checkpoint combination research
Reported synergy with anti-PD-1 in preclinical models
Tumor rechallenge and immunological memory endpoints
MERTK inhibitor ocular safety research
Reported retinal toxicity risk (class-level)
Ophthalmic endpoint monitoring in vivo
TAM signaling chemical probe
Narrower selectivity vs. highly selective or broad inhibitors
Functional outcomes in macrophage/immune evasion models
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